molecular formula C15H12N2O B8818772 1-Acetyl-3-bromo-7-methylindole CAS No. 1375064-60-0

1-Acetyl-3-bromo-7-methylindole

Cat. No.: B8818772
CAS No.: 1375064-60-0
M. Wt: 236.27 g/mol
InChI Key: WCNIRLZLFVLWCG-UHFFFAOYSA-N
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Description

1-Acetyl-3-bromo-7-methylindole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of an acetyl group at the first position, a bromine atom at the third position, and a methyl group at the seventh position of the indole ring

Preparation Methods

The synthesis of 1-Acetyl-3-bromo-7-methylindole typically involves multi-step organic reactions. One common method starts with the bromination of 7-methylindole, followed by acetylation. The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The acetylation step involves the reaction of the brominated intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Acetyl-3-bromo-7-methylindole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the third position can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol. Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 1-acetyl-3-methoxy-7-methylindole.

Scientific Research Applications

1-Acetyl-3-bromo-7-methylindole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives. Its unique substitution pattern allows for the exploration of new chemical reactions and mechanisms.

    Biology: Indole derivatives, including this compound, are studied for their potential biological activities.

    Medicine: Research into indole derivatives often focuses on their potential as therapeutic agents. Compounds similar to this compound are investigated for their ability to interact with biological targets and pathways.

    Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-bromo-7-methylindole depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various physiological effects. The acetyl group can enhance the compound’s ability to penetrate cell membranes, while the bromine atom may influence its binding affinity to molecular targets .

Comparison with Similar Compounds

1-Acetyl-3-bromo-7-methylindole can be compared with other indole derivatives such as:

Properties

CAS No.

1375064-60-0

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

pyridin-3-yl(quinolin-3-yl)methanol

InChI

InChI=1S/C15H12N2O/c18-15(12-5-3-7-16-9-12)13-8-11-4-1-2-6-14(11)17-10-13/h1-10,15,18H

InChI Key

WCNIRLZLFVLWCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(C3=CN=CC=C3)O

Origin of Product

United States

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